D-xylulose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pentose Phosphate Pathway:

- D-Xylulose acts as a crucial intermediate in the pentose phosphate pathway (PPP) [Source: Santa Cruz Biotechnology - D-Xylulose ]. This pathway is vital for generating nucleotides, essential building blocks for RNA and DNA.

- Research explores how D-Xylulose metabolism influences cellular functions through the PPP [Source: Effects of increased transaldolase activity on D-xylulose and D-glucose metabolism in Saccharomyces cerevisiae cell extracts., T. Senac, B. Hahn-Hägerdal, Appl Environ Microbiol. 1991 Nov; 42(2): 284-9. ].

Methylerythritol Phosphate (MEP) Pathway:

- D-Xylulose plays a role as a precursor in the MEP pathway, another essential route for generating various biomolecules [Source: Plants | Free Full-Text | Exploring the Deoxy-D-xylulose-5-phosphate Synthase Gene Family in Tomato (Solanum lycopersicum) ].

- Research focuses on understanding how D-Xylulose influences the MEP pathway, particularly in plant tissues, for the production of pigments, flavors, and other important compounds [Source: Plants | Free Full-Text | Exploring the Deoxy-D-xylulose-5-phosphate Synthase Gene Family in Tomato (Solanum lycopersicum) ].

Antibiotic Production and Drug Development:

- D-Xylulose serves as a substrate for the production of certain antibiotics [Source: D-Xylulose | CAS 551-84-8 | SCBT - Santa Cruz Biotechnology ].

- Research investigates D-Xylulose's potential as a target for the development of new antibiotics and other therapeutic agents [Source: D-Xylulose | Cas# 551-84-8 - GlpBio ]. For instance, the enzyme that converts D-Xylulose to another molecule in the MEP pathway is a target for antimalarial drugs [Source: D-Xylulose | Cas# 551-84-8 - GlpBio ].

Studying Gene Expression and Enzyme Function:

- D-Xylulose's role in metabolic pathways makes it a valuable tool for researchers to study gene expression and enzyme function [Source: D-Xylulose | CAS 551-84-8 | SCBT - Santa Cruz Biotechnology ].

- By observing how cells utilize D-Xylulose, researchers gain insights into how genes are regulated and how enzymes operate within these pathways.

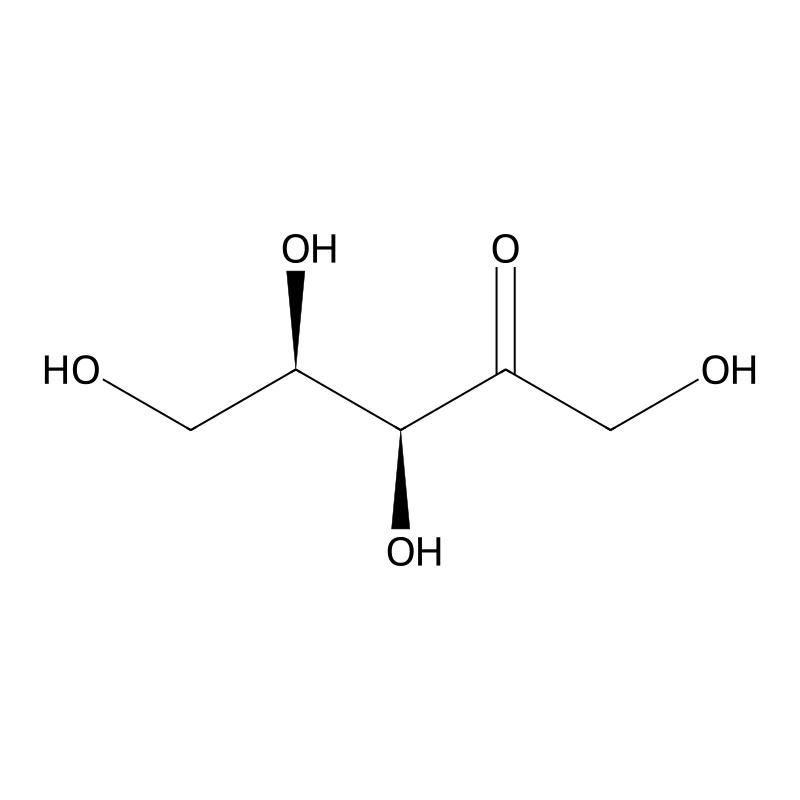

D-xylulose is a five-carbon sugar ketose with the molecular formula and a molecular weight of approximately 150.13 g/mol. It is classified as a ketopentose, specifically known as D-threo-2-pentulose. D-xylulose plays a crucial role in various metabolic pathways, particularly in the pentose phosphate pathway, which is vital for cellular metabolism and energy production in both prokaryotic and eukaryotic organisms .

- Reduction Reaction: D-xylulose can be converted to xylitol through the action of the enzyme D-xylulose reductase, utilizing NAD+ as a cofactor:

- Phosphorylation: D-xylulose is phosphorylated by D-xylulokinase to form xylulose 5-phosphate, which is then integrated into the pentose phosphate pathway .

- Isomerization: D-xylulose can be enzymatically isomerized from D-xylose through various carbohydrate isomerases, which have been studied extensively for their efficiency and substrate specificity .

D-xylulose is essential for cellular metabolism. It serves as an intermediate in the pentose phosphate pathway, which generates NADPH and ribose-5-phosphate for nucleotide synthesis. In various organisms, including yeast and molds, D-xylulose reductase converts xylitol to D-xylulose, facilitating energy production and metabolic processes . Additionally, it plays a role in the fermentation of xylose into ethanol in certain fungi .

D-xylulose has several applications:

- Biochemical Research: It serves as a key intermediate in metabolic studies, particularly those involving the pentose phosphate pathway.

- Food Industry: As a sugar component, it may be involved in various food formulations.

- Pharmaceuticals: Its derivatives are investigated for potential therapeutic applications due to their biological activities.

Studies have shown that D-xylulose interacts with various enzymes in metabolic pathways:

- The action of D-xylulose reductase highlights its role in converting xylitol to D-xylulose, which is crucial for cellular energy production.

- Interaction with xylulokinase demonstrates its importance in phosphorylating sugars for further metabolic use .

D-xylulose shares structural similarities with other pentoses and hexoses. Here are some comparable compounds:

| Compound Name | Type | Key Features |

|---|---|---|

| D-xylose | Aldopentose | An aldehyde form of a five-carbon sugar. |

| L-arabinose | Aldopentose | Another five-carbon sugar with different stereochemistry. |

| Fructose | Ketohexose | A six-carbon sugar ketose that plays a role in energy metabolism. |

| Ribulose | Ketopentose | A five-carbon ketone sugar involved in photosynthesis. |

Uniqueness of D-Xylulose:

D-xylulose's uniqueness lies in its specific role within the pentose phosphate pathway and its ability to be interconverted from other sugars through enzymatic reactions. Unlike its aldopentose counterpart (D-xylose), it participates directly in energy production pathways via phosphorylation processes that are essential for cellular function.

The non-mevalonate pathway, also known as the methylerythritol phosphate (MEP) pathway or the deoxyxylulose phosphate (DOXP) pathway, represents a fundamental biosynthetic route where D-xylulose derivatives play essential roles [5] [6]. This pathway serves as an alternative metabolic route for the biosynthesis of isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) [5] [7].

The pathway initiates with the condensation of pyruvate and D-glyceraldehyde 3-phosphate to produce 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase in a thiamin diphosphate-dependent reaction [8] [9]. This enzyme, encoded by the dxs gene, demonstrates a specific activity of 0.85 units per milligram of protein when purified 17-fold from recombinant Escherichia coli [9]. The reaction proceeds through decarboxylation of pyruvate to generate an acetaldehyde equivalent bound as an enamine to thiamin diphosphate, which subsequently undergoes nucleophilic addition with glyceraldehyde 3-phosphate [10].

Following DXP formation, the compound undergoes NADPH-dependent reduction to 2-C-methyl-D-erythritol 4-phosphate (MEP) via DXP reductoisomerase (DXR) [8] [7]. This transformation involves both isomerization and reduction steps occurring without release of intermediates [10] [11]. Stereochemical analysis reveals that the reduction occurs on the re face of the intermediate aldehyde, with the 4S-hydride from NADPH being delivered, classifying this enzyme as a class B dehydrogenase [11].

The MEP pathway continues through several enzymatic steps involving CDP-ME synthetase (IspD), CDP-ME kinase (IspE), and MEcPP synthase (IspF) to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) [8] [7]. Subsequent reactions catalyzed by IspG and IspH ultimately yield IPP and DMAPP, the universal five-carbon building blocks for isoprenoid biosynthesis [8] [7].

This pathway is essential in many bacteria, including important pathogens such as Mycobacterium tuberculosis, where genetic studies have confirmed the essentiality of key enzymes including DXS1 and GcpE [6]. Research demonstrates that overexpression of DXS1 results in increased flux through the pathway, as measured by accumulation of 4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP) [6].

Microbial xylose metabolism: isomerase vs. oxido-reductase pathways

Microbial organisms employ distinct metabolic strategies for D-xylose utilization, with two primary pathways leading to D-xylulose formation: the isomerase pathway and the oxido-reductase pathway [12] [13].

Isomerase Pathway

The isomerase pathway represents the predominant route in prokaryotic microorganisms for D-xylose catabolism [12] [14]. This pathway utilizes xylose isomerase (XI) to directly convert D-xylose into D-xylulose in a single enzymatic step [12] [13]. At equilibrium, the isomerase reaction results in a mixture of 83% D-xylose and 17% D-xylulose, as the conversion is energetically unfavorable [12].

Kinetic analysis of xylose isomerase from Piromyces species demonstrates significant catalytic efficiency improvements through directed evolution [13]. Wild-type enzyme activity can be enhanced through mutagenesis, with variants containing six mutations (E15D, E114G, E129D, T142S, A177T, and V433I) exhibiting 77% increased enzymatic activity [13]. These improvements translate to substantial enhancements in cellular growth rates and xylose consumption, with mutant strains showing 61-fold increased aerobic growth rates and nearly 8-fold improvements in both ethanol production and xylose consumption rates [13].

Following D-xylulose formation, the compound undergoes phosphorylation by xylulokinase to produce D-xylulose 5-phosphate, which enters the pentose phosphate pathway [12] [13]. The reaction proceeds with D-xylulose serving as the preferred substrate, demonstrating high stereochemical selectivity as evidenced by the 50-fold decrease in catalytic efficiency when C3 chirality is inverted [15].

Oxido-reductase Pathway

The oxido-reductase pathway, predominantly found in eukaryotic microorganisms, particularly yeasts, involves a two-step enzymatic process [12] [16]. This pathway, also designated as the xylose reductase-xylitol dehydrogenase (XR-XDH) pathway, first reduces D-xylose to xylitol using xylose reductase, followed by oxidation of xylitol to D-xylulose via xylitol dehydrogenase [17] [16].

Xylose reductase functions as a homodimeric oxidoreductase dependent on NADPH or NADH cofactors, belonging to the aldo-keto reductase superfamily of proteins [17]. The enzyme catalyzes the reduction of open-chain D-xylose to xylitol, utilizing either NADH or NADPH as electron donors, though typically with higher specificity for NADPH [16] [18]. Crystal structure analysis reveals that the enzyme crystallizes in space group C2 with different unit cells for apo and holoenzyme forms, determined to 2.2 Å resolution [17].

The second step involves xylitol dehydrogenase, which oxidizes xylitol to D-xylulose using the cofactor NAD+ [12] [16]. This reaction demonstrates strict NAD+ dependence, creating a cofactor imbalance that often leads to xylitol accumulation, particularly under oxygen-limited conditions [16] [18]. The pathway concludes with phosphorylation of D-xylulose by xylulokinase to produce D-xylulose 5-phosphate for pentose phosphate pathway integration [12] [16].

Comparative studies demonstrate that the oxido-reductase pathway facilitates inhibitor detoxification through the redox equilibrium between furan bioconversion and the XR-XDH pathway [16]. This characteristic proves advantageous when processing lignocellulosic hydrolysates containing inhibitory compounds, as the regeneration of NADH during xylitol oxidation can be utilized for further detoxification reactions [16].

Recent research indicates that simultaneous utilization of both pathways can improve ethanol production from non-detoxified hemicellulosic hydrolysates, with strains expressing both XI and XR-XDH pathways achieving higher ethanol yields than those utilizing single pathways [16]. This synergistic effect results from the division of xylose conversion between the two pathways, enabling efficient substrate utilization while maintaining detoxification capacity [16].

Eukaryotic pentose phosphate pathway integration

The integration of D-xylulose into the eukaryotic pentose phosphate pathway (PPP) represents a critical metabolic junction linking carbohydrate metabolism with biosynthetic processes [19] [20]. The PPP serves multiple essential functions including maintenance of carbon homeostasis, provision of precursors for nucleotide and amino acid biosynthesis, supply of reducing molecules for anabolism, and protection against oxidative stress [21] [22].

D-xylulose 5-phosphate functions as a central intermediate in the non-oxidative branch of the pentose phosphate pathway, where it acts as a donor of two-carbon ketone groups in transketolase reactions [19] [20]. These reactions facilitate the interconversion of sugar phosphates, enabling the pathway to supply glycolysis with intermediates derived from ribose 5-phosphate and vice versa, depending on biochemical demand [21] [22].

The enzyme transketolase catalyzes the reversible transfer of a two-carbon ketol group from D-xylulose 5-phosphate to ribose 5-phosphate, producing sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate [20]. This reaction demonstrates the pathway's flexibility in redistributing carbon atoms among different sugar phosphates to meet cellular metabolic requirements [22].

Regulatory mechanisms controlling D-xylulose 5-phosphate levels involve its interaction with key glycolytic enzymes [19] . Specifically, D-xylulose 5-phosphate activates protein phosphatase, which dephosphorylates the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK2/FBPase2) [19] . This dephosphorylation inactivates the FBPase2 activity while activating PFK2 activity, resulting in increased fructose 2,6-bisphosphate production and subsequent upregulation of glycolysis [19] .

Plant cells demonstrate compartmentalized pentose phosphate pathway organization, with plastidial and extraplastidial branches connected through specific transporters [24]. The xylulose 5-phosphate/phosphate translocator (XPT) facilitates the retrieval of pentose phosphates from the extraplastidial space and makes them available to plastids [24]. This transporter also carries triose phosphates and phosphoenolpyruvate, providing functional support for both photoassimilate export and metabolite import [24].

Recent research has identified alternative pathways that largely bypass traditional pentose phosphate pathway integration [25]. These synthetic pathways convert D-xylulose to D-xylulose 1-phosphate, which undergoes aldolytic cleavage to yield glycolaldehyde and dihydroxyacetone phosphate [25]. Such modifications offer potential advantages for optimizing pentose sugar utilization in biotechnological applications [25].

Kinetic studies reveal that hepatocyte metabolism of D-xylulose proceeds at rates reaching 5 μmol·min⁻¹·g⁻¹ of cells, compared to 1.5 μmol·min⁻¹·g⁻¹ for xylitol, indicating that xylitol reduction represents a rate-limiting step in polyol metabolism [26]. The rapid utilization of D-xylulose leads to significant accumulation of sedoheptulose 7-phosphate, increasing from basal values of 0.1 to 5 μmol/g of cells after 10 minutes, demonstrating the compound's potent effects on pentose phosphate pathway flux [26].

Enzymatic conversion from ribulose-5-phosphate via ribulose-5-phosphate epimerase

The enzymatic conversion of ribulose 5-phosphate to D-xylulose 5-phosphate represents a fundamental reaction in both photosynthetic carbon fixation and pentose phosphate pathway metabolism [27] [28]. This reversible epimerization is catalyzed by ribulose-5-phosphate 3-epimerase (RPE), also known as phosphopentose epimerase, encoded by the RPE gene in humans [27] [29].

Enzyme Structure and Mechanism

Ribulose-5-phosphate 3-epimerase functions as a metalloprotein that catalyzes the interconversion between D-ribulose 5-phosphate and D-xylulose 5-phosphate [27] [28]. The enzyme adopts a (β/α)₈-barrel structure, characteristic of the triosephosphate isomerase (TIM) barrel fold [28] [30]. Crystal structure analysis reveals that the enzyme exists as a homohexamer with D₃ symmetry, with each subunit containing 209 to 241 amino acid residues [27] [28].

The active site contains a metal ion essential for catalytic activity, with iron (Fe²⁺) serving as the primary cofactor in many organisms [31] [32]. Human RPE utilizes Fe²⁺ for catalysis, with the metal ion octahedrally coordinated and buried deep inside the active site [31]. The enzyme can also utilize manganese (Mn²⁺) as an alternative cofactor, which provides protection against oxidative inactivation by hydrogen peroxide [32].

Structural studies demonstrate that substrate binding involves positioning the phosphate group at the observed sulfate binding site, with the epimerized C3 atom positioned between two carboxylate residues participating in an extensive hydrogen bonding system [28]. The catalytic mechanism involves stabilization of a putative cis-ene-diolate intermediate through interaction with a methionine sulfur "cushion," which prevents isomerization while promoting epimerization [28].

Kinetic Parameters and Regulation

Kinetic characterization of recombinant RPE from Chlamydomonas reinhardtii reveals distinct catalytic parameters that differ from other plant paralogs [30]. The enzyme demonstrates bidirectional activity, capable of converting both D-ribulose 5-phosphate to D-xylulose 5-phosphate and the reverse reaction [31] [30]. Optimization of enzyme assays enables monitoring of the reversible epimerization with accurate determination of kinetic constants [30].

The enzyme exhibits sensitivity to oxidative stress, particularly when utilizing iron as a cofactor [32]. Exposure to hydrogen peroxide rapidly oxidizes the ferrous iron cofactor in a Fenton reaction, leading to immediate metal release and activity loss [32]. However, most enzyme molecules can be reactivated through remetallation, though repeated oxidation cycles progressively lead to permanent inactivation [32].

Regulation of RPE activity occurs through multiple mechanisms including redox modifications and phosphorylation [30]. Despite identification as a putative target of thiol-based redox modifications, Chlamydomonas RPE1 activity remains unaffected by both reductive and oxidative treatments, indicating insensitivity to cysteine residue alterations [30]. Phosphorylation sites have been mapped to the crystal structure, with specific locations at the entrance of the catalytic cleft supporting phosphorylation-based regulatory mechanisms [30].

Physiological Significance

The physiological importance of ribulose-5-phosphate 3-epimerase extends beyond basic metabolism to include critical roles in cellular stress response and metabolic adaptation [31] [32]. The enzyme's participation in the pentose phosphate pathway enables cells to maintain NADPH levels necessary for glutathione regeneration, providing protection against oxidative stress through detoxification of hydrogen peroxide [31].

In photosynthetic organisms, RPE contributes to the Calvin-Benson-Bassham cycle by facilitating the regeneration of ribulose-1,5-bisphosphate, the substrate for ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) [30]. The epimerization of D-xylulose 5-phosphate to D-ribulose 5-phosphate represents an essential step in this regeneration process [30].

The enzyme's dual role in both the Calvin cycle and pentose phosphate pathway highlights its amphibolic nature, functioning in both catabolic and anabolic processes [28]. This versatility enables cells to respond to varying metabolic demands while maintaining carbon flux through essential biosynthetic pathways [21] [22].

Xylose isomerase catalyzes the reversible isomerization of D-xylose to D-xylulose, serving as a critical enzyme in xylose metabolism pathways [1]. The enzyme requires two divalent metal ions for catalytic activity, typically magnesium ions in physiological conditions, though cobalt and manganese can also function as cofactors [2] [3].

Structural Organization and Metal Coordination

The enzyme adopts a characteristic (β/α)₈ barrel fold, similar to other aldose-ketose isomerases, with the active site located at the C-terminal end of the barrel structure [4] [2]. Crystal structures reveal two distinct metal binding sites within the active site: metal site 1 (M1) and metal site 2 (M2), which are bridged by a glutamate residue [5] [6]. The substrate binds in its linear, open-chain form and coordinates to M1 through oxygen atoms O2 and O4, while forming hydrogen bonds with conserved residues His53 and Lys182 [7] [6].

Catalytic Mechanism and Substrate Recognition

The catalytic mechanism involves initial ring opening of the cyclic sugar substrate, followed by substrate extension to an open-chain conformation that coordinates with the metal sites [5] [8]. The enzyme demonstrates strict specificity for the α-pyranose anomer of D-xylose, as confirmed by nuclear magnetic resonance studies [9]. The isomerization proceeds through a 1,2-hydride shift mechanism mediated by the bimetallic active site, where M2 exhibits positional flexibility, moving approximately 1.8 Å during substrate binding [7] [6].

Substrate Specificity Engineering

Protein engineering studies have demonstrated the plasticity of xylose isomerase substrate specificity through targeted mutagenesis. In thermophilic xylose isomerase from Clostridium thermosulfurogenes, strategic amino acid substitutions have successfully altered substrate preference [10] [11]. The double mutant W139F/V186T exhibited 5-fold higher catalytic efficiency for D-glucose compared to the wild-type enzyme, while the W139F/V186S variant showed 2-fold enhancement [10]. These modifications reduced steric constraints and enhanced hydrogen-bonding capacity for glucose binding in the substrate-binding pocket.

Kinetic Parameters and Metal Dependencies

Comprehensive kinetic analyses reveal that xylose isomerases exhibit distinct preferences for different metal cofactors depending on the substrate [12] [13]. For D-xylose isomerization, manganese ions typically provide optimal activity, while cobalt is preferred for D-glucose substrates [12]. The real kinetic parameters, corrected for anomeric equilibria, demonstrate more favorable kinetic constants for ketose sugars in the reverse direction compared to aldose sugars in the forward direction [12] [13].

Metal ion engineering has also proven effective in modifying substrate specificity. In Thermus thermophilus xylose isomerase, the D256R mutation enhanced activity toward non-preferential substrates including D-lyxose (catalytic efficiency 0.17 s⁻¹mM⁻¹), L-arabinose (0.09 s⁻¹mM⁻¹), and D-mannose (0.15 s⁻¹mM⁻¹) [14].

D-xylulose reductase: NAD⁺-dependent redox reactions

D-xylulose reductase functions as a bidirectional oxidoreductase that catalyzes the NAD⁺-dependent oxidation of xylitol to D-xylulose, playing an essential role in pentose sugar metabolism [15] [16]. This enzyme belongs to the short-chain dehydrogenase/reductase superfamily and exhibits remarkable cofactor flexibility among different species.

Enzyme Classification and Reaction Chemistry

The systematic name for this enzyme is xylitol:NAD⁺ 2-oxidoreductase (D-xylulose-forming), classified under Enzyme Commission number 1.1.1.9 [15] [16]. The catalyzed reaction follows the equation:

xylitol + NAD⁺ ⇌ D-xylulose + NADH + H⁺

The enzyme also demonstrates secondary activity as an L-erythrulose reductase, reflecting the structural similarity between these pentose and tetrose substrates [16] [17].

Cofactor Specificity and Dual Functionality

D-xylulose reductases display varying cofactor preferences across different organisms, with most enzymes exhibiting dual specificity for both NAD⁺ and NADP⁺, though typically favoring NADPH [18] [19]. Notable exceptions include xylose reductases from Neurospora crassa, Yamadazyma tenuis, Scheffersomyces stipitis, and Chaetomium thermophilum, which demonstrate significant dual coenzyme specificity [18]. Remarkably, the enzyme from Candida parapsilosis represents a rare example that significantly prefers NADH, with Km and Vmax values for NADH being 10-fold lower and 10-fold higher, respectively, compared to NADPH [20].

Structural Insights and Substrate Recognition

Crystal structure analysis of xylose reductase from Candida tenuis in complex with NAD⁺ reveals the molecular basis for dual cofactor specificity [21]. The enzyme adopts conformational flexibility through two critical loops that can accommodate both the presence and absence of the 2'-phosphate group of NADP⁺. Key residue Asn276 makes alternative hydrogen-bonding interactions with the adenosine ribose, while Glu227 on a rigid helix forms hydrogen bonds to both 2'- and 3'-hydroxyl groups of the adenosine ribose [21].

The cofactor binding induces significant conformational changes that pre-tune the active site geometry for substrate recognition [22] [23]. In Debaryomyces hansenii xylose reductase, cofactor binding creates specificity for D-xylose while excluding non-substrate sugars like L-rhamnose, despite similar binding affinities in the apo form [22].

Metabolic Integration and Redox Balance

In the context of xylose metabolism, D-xylulose reductase operates in the oxidative direction as part of the xylose reductase-xylitol dehydrogenase pathway [1]. The enzyme's cofactor preference significantly impacts cellular redox balance, particularly in fermentative organisms. In Kluyveromyces marxianus, the enzyme demonstrates clear NAD⁺ preference with kcat/Km values of 3681 min⁻¹mM⁻¹ for NAD⁺ compared to 1361 min⁻¹mM⁻¹ for NADP⁺ [24]. This cofactor imbalance contributes to NADH accumulation and represents a metabolic bottleneck in xylose fermentation under oxygen-limited conditions.

Xylulose kinase: ATP-dependent phosphorylation kinetics

Xylulose kinase catalyzes the ATP-dependent phosphorylation of D-xylulose to D-xylulose 5-phosphate, representing the final step in pentose sugar assimilation before entry into the pentose phosphate pathway [25] [26]. This transferase enzyme exhibits unique structural and kinetic properties that distinguish it from other carbohydrate kinases.

Structural Architecture and Domain Organization

Xylulose kinase adopts a two-domain architecture characteristic of the sugar kinase/heat shock protein 70/actin superfamily, with glycerol kinase as its closest structural relative [25]. Crystal structures of Escherichia coli xylulose kinase reveal a dimer composed of two domains separated by an open cleft, where substrates bind deeply between these domains [27] [28]. The enzyme can be further subdivided into subdomains IA and IIA, which form the ATPase domain, and subdomains IB and IIB, which constitute the substrate-binding domain.

Substrate Recognition and Binding Specificity

The enzyme demonstrates exquisite specificity for D-xylulose among pentose sugars, binding the substrate in its linear keto-form [25]. The D-xylulose binding site creates a sandwich-like arrangement with the substrate positioned between a tryptophan side chain and polar residues that provide precise hydrogen bonding recognition [25]. Human xylulose kinase exhibits exceptional substrate affinity with a Km for D-xylulose of 24 ± 3 μM and kcat of 35 ± 5 s⁻¹ [25].

Comparative kinetic analysis reveals remarkable substrate selectivity [27] [28]. Escherichia coli xylulose kinase shows Km values of 0.27 mM for D-xylulose and 0.17 mM for ATP, with a kcat of 263 s⁻¹, yielding a catalytic efficiency of 974 s⁻¹mM⁻¹ [27]. The enzyme displays relaxed specificity toward other substrates but with dramatically reduced catalytic efficiencies. Inversion of C3 chirality from D-xylulose to D-ribulose causes a 50-fold decrease in kcat/Km, while replacement of the C2 carbonyl with an L-configured hydroxyl group in xylitol results in a 460-fold reduction in catalytic efficiency [28].

Kinetic Mechanism and Conformational Dynamics

Xylulose kinase operates through a predominantly ordered sequential mechanism where D-xylulose binding precedes ATP binding [27] [28]. Initial rate patterns and dead-end inhibition studies confirm this kinetic pathway, though the enzyme retains weak ATPase activity in the absence of substrate. The binding of substrates exhibits strong positive cooperativity, with apparent ATP binding affinity increasing 41-fold in the presence of saturating D-xylulose concentrations [28].

The catalytic mechanism involves dramatic conformational changes upon substrate binding. Crystal structure comparisons between apo and D-xylulose-bound forms reveal a 12.2° domain closure that increases further upon ATP binding [28]. This induced-fit mechanism explains the observed synergistic substrate binding and represents one of the largest conformational changes documented in carbohydrate kinases.

Species Variations and Metabolic Regulation

Xylulose kinase activity varies significantly across different organisms, reflecting diverse metabolic adaptations. In Saccharomyces cerevisiae, the enzyme encoded by XKS1 is essential for growth on D-xylulose, though its expression remains generally low under native conditions [29]. Enhanced expression improves ethanol yield in xylose-fermenting strains, though excessive overexpression can cause cellular toxicity [29].

The enzyme from Mucor circinelloides demonstrates different kinetic parameters with Km values of 0.29 mM for D-xylulose and 0.51 mM for ATP [30]. This fungal enzyme shows induction by both D-xylose and L-arabinose, with activity subject to carbon catabolite repression in the presence of D-glucose, indicating tight metabolic regulation of pentose catabolism.

Structural insights from Fe²⁺-dependent ribulose-5-phosphate epimerase

Ribulose-5-phosphate epimerase catalyzes the reversible epimerization of D-ribulose 5-phosphate to D-xylulose 5-phosphate, functioning as a critical enzyme in the pentose phosphate pathway [31]. This enzyme represents a unique example of Fe²⁺-dependent catalysis in central metabolism, with important implications for cellular response to oxidative stress.

Iron-Dependent Catalytic Mechanism

Human ribulose-5-phosphate epimerase utilizes Fe²⁺ as its native cofactor, employing an octahedrally coordinated iron ion buried deep within the active site [31]. The enzyme adopts a characteristic (β/α)₈ triosephosphate isomerase barrel fold with a flexible loop that regulates access to the active site. In the binary complexes with substrates, the Fe²⁺ ion coordinates octahedrally with His35, His70, Asp37, Asp175, and oxygen atoms O2 and O3 of the bound ligand [31].

The catalytic mechanism proceeds through an acid-base reaction pathway involving epimerization via a cis-enediolate intermediate [31]. Asp37, hydrogen-bonded to Fe²⁺ and Ser10, abstracts a proton from the C3 carbon of D-ribulose 5-phosphate, generating the enediolate intermediate. The negative charge on the O2 atom is stabilized through interactions with Fe²⁺ and His70. Asp175 subsequently donates a proton to complete the epimerization and form D-xylulose 5-phosphate.

Structural Adaptations and Metal Coordination

The enzyme exhibits conformational flexibility with a loop region that functions as an active site cap [31]. In the apo form, the Fe²⁺ ion adopts tetrahedral coordination with His35, His70, Asp37, and Asp175. Upon substrate binding, this coordination expands to octahedral geometry, incorporating the substrate oxygen atoms. The loop region containing Phe147 and Gly148 closes over the active site upon ligand binding, creating a protected catalytic environment.

Site-directed mutagenesis studies reveal critical residues for enzymatic function [31]. Mutation of Ser10 to alanine almost completely abolishes activity, while L12A and M72A substitutions reduce activity by approximately 50%. These findings underscore the importance of precise active site architecture for maintaining catalytic efficiency.

Oxidative Stress Sensitivity and Metal Substitution

The Fe²⁺-dependent nature of ribulose-5-phosphate epimerase renders it particularly vulnerable to oxidative damage through Fenton chemistry [32] [33]. Exposure to hydrogen peroxide rapidly inactivates the enzyme through oxidation of the iron cofactor, leading to Fe³⁺ formation and subsequent metal dissociation. This sensitivity represents a major cellular target during oxidative stress conditions.

Remarkably, the enzyme can be protected from oxidative damage through metal substitution [32] [33]. Manganese can effectively replace iron as a cofactor, converting the enzyme to a form that remains unaffected by H₂O₂ exposure. This metal substitution strategy represents an important cellular adaptation mechanism during periods of oxidative stress, where manganese import and iron sequestration become critical protective responses.

Evolutionary and Physiological Significance

The Fe²⁺-dependent nature of ribulose-5-phosphate epimerase provides important insights into enzyme evolution and ancient biochemistry [34]. Computational studies suggest that Fe²⁺ can be a more effective cofactor than Mg²⁺ due to greater electron-withdrawing capacity and enhanced electrophilicity of coordinated substrates [34]. The retention of iron-dependent catalysis in this enzyme may reflect its evolutionary origins in the anoxic, iron-rich environment of early Earth.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

YSC9WAF8X1

Other CAS

551-84-8

Wikipedia

Dates

2: Lei Z, Wu Y, Nie W, Yin D, Yin X, Guo Y, Aggrey SE, Yuan J. Transcriptomic Analysis of Xylan Oligosaccharide Utilization Systems in Pediococcus acidilactici Strain BCC-1. J Agric Food Chem. 2018 Apr 27. doi: 10.1021/acs.jafc.8b00210. [Epub ahead of print] PubMed PMID: 29681147.

3: Handa S, Dempsey DR, Ramamoorthy D, Cook N, Guida WC, Spradling TJ, White JK, Woodcock HL, Merkler DJ. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans. Biochem Mol Biol J. 2018;4(1). pii: 2. doi: 10.21767/2471-8084.100051. Epub 2018 Jan 29. PubMed PMID: 29552677; PubMed Central PMCID: PMC5851014.

4: Wasserstrom L, Portugal-Nunes D, Almqvist H, Sandström AG, Lidén G, Gorwa-Grauslund MF. Exploring D-xylose oxidation in Saccharomyces cerevisiae through the Weimberg pathway. AMB Express. 2018 Mar 5;8(1):33. doi: 10.1186/s13568-018-0564-9. PubMed PMID: 29508097; PubMed Central PMCID: PMC5838027.

5: Solovjeva ON, Kovina MV, Zavialova MG, Zgoda VG, Shcherbinin DS, Kochetov GA. New in the mechanism of one-substrate transketolase reaction. Biosci Rep. 2018 Mar 2. pii: BSR20180246. doi: 10.1042/BSR20180246. [Epub ahead of print] PubMed PMID: 29500317.

6: Conde A, Neves A, Breia R, Pimentel D, Dinis LT, Bernardo S, Correia CM, Cunha A, Gerós H, Moutinho-Pereira J. Kaolin particle film application stimulates photoassimilate synthesis and modifies the primary metabolome of grape leaves. J Plant Physiol. 2018 Apr;223:47-56. doi: 10.1016/j.jplph.2018.02.004. Epub 2018 Feb 11. PubMed PMID: 29486461.

7: Kawamukai M. Biosynthesis and applications of prenylquinones. Biosci Biotechnol Biochem. 2018 Feb 19:1-15. doi: 10.1080/09168451.2018.1433020. [Epub ahead of print] PubMed PMID: 29457959.

8: Sass A, Everaert A, Van Acker H, Van den Driessche F, Coenye T. Targeting the Nonmevalonate Pathway in Burkholderia cenocepacia Increases Susceptibility to Certain β-Lactam Antibiotics. Antimicrob Agents Chemother. 2018 Apr 26;62(5). pii: e02607-17. doi: 10.1128/AAC.02607-17. Print 2018 May. PubMed PMID: 29439968.

9: Park YJ, Jung BK, Hong SJ, Park GS, Ibal JC, Pham H, Shin JH. Expression and Characterization of Calcium- and Zinc-Tolerant Xylose Isomerase from Anoxybacillus kamchatkensis G10. J Microbiol Biotechnol. 2018 Apr 28;28(4):606-612. doi: 10.4014/jmb.1712.12021. PubMed PMID: 29429321.

10: Zhang J, Zhang B, Zhao Y, Yang X, Huang M, Cui P, Zhang W, Li J, Zhang Y. Snapshots of catalysis: Structure of covalently bound substrate trapped in Mycobacterium tuberculosis thiazole synthase (ThiG). Biochem Biophys Res Commun. 2018 Feb 26;497(1):214-219. doi: 10.1016/j.bbrc.2018.02.056. Epub 2018 Feb 8. PubMed PMID: 29428731.

11: Huang J, Chen Z, Zhang W, Zhang T, Mu W. D-lyxose isomerase and its application for functional sugar production. Appl Microbiol Biotechnol. 2018 Mar;102(5):2051-2062. doi: 10.1007/s00253-018-8746-6. Epub 2018 Feb 1. Review. PubMed PMID: 29392387.

12: Wang X, Dowd CS. The Methylerythritol Phosphate Pathway: Promising Drug Targets in the Fight against Tuberculosis. ACS Infect Dis. 2018 Mar 9;4(3):278-290. doi: 10.1021/acsinfecdis.7b00176. Epub 2018 Feb 8. PubMed PMID: 29390176.

13: Dalla Costa L, Emanuelli F, Trenti M, Moreno-Sanz P, Lorenzi S, Coller E, Moser S, Slaghenaufi D, Cestaro A, Larcher R, Gribaudo I, Costantini L, Malnoy M, Grando MS. Induction of Terpene Biosynthesis in Berries of Microvine Transformed with VvDXS1 Alleles. Front Plant Sci. 2018 Jan 17;8:2244. doi: 10.3389/fpls.2017.02244. eCollection 2017. PubMed PMID: 29387072; PubMed Central PMCID: PMC5776104.

14: Ikawa Y, Ohnishi S, Shoji A, Furutani A, Tsuge S. Concomitant Regulation by a LacI-Type Transcriptional Repressor XylR on Genes Involved in Xylan and Xylose Metabolism and the Type III Secretion System in Rice Pathogen Xanthomonas oryzae pv. oryzae. Mol Plant Microbe Interact. 2018 Apr 3:MPMI11170277R. doi: 10.1094/MPMI-11-17-0277-R. [Epub ahead of print] PubMed PMID: 29360015.

15: Rasulov B, Talts E, Bichele I, Niinemets Ü. Evidence That Isoprene Emission Is Not Limited by Cytosolic Metabolites. Exogenous Malate Does Not Invert the Reverse Sensitivity of Isoprene Emission to High [CO(2)]. Plant Physiol. 2018 Feb;176(2):1573-1586. doi: 10.1104/pp.17.01463. Epub 2017 Dec 12. PubMed PMID: 29233849; PubMed Central PMCID: PMC5813527.

16: Pengfei Z, Jianhua Z, Rongmin Y, Jiachen Z. Enzyme Inhibitors Cause Multiple Effects on Accumulation of Monoterpene Indole Alkaloids in Catharanthus Roseus Cambial Meristematic Cell Cultures. Pharmacogn Mag. 2017 Oct-Dec;13(52):732-737. doi: 10.4103/0973-1296.218121. Epub 2017 Nov 13. PubMed PMID: 29200741; PubMed Central PMCID: PMC5701419.

17: Yang D, Fang Y, Xia P, Zhang X, Liang Z. Diverse responses of tanshinone biosynthesis to biotic and abiotic elicitors in hairy root cultures of Salvia miltiorrhiza and Salvia castanea Diels f. tomentosa. Gene. 2018 Feb 15;643:61-67. doi: 10.1016/j.gene.2017.11.067. Epub 2017 Nov 28. PubMed PMID: 29196256.

18: Beyene G, Solomon FR, Chauhan RD, Gaitán-Solis E, Narayanan N, Gehan J, Siritunga D, Stevens RL, Jifon J, Van Eck J, Linsler E, Gehan M, Ilyas M, Fregene M, Sayre RT, Anderson P, Taylor NJ, Cahoon EB. Provitamin A biofortification of cassava enhances shelf life but reduces dry matter content of storage roots due to altered carbon partitioning into starch. Plant Biotechnol J. 2017 Nov 28. doi: 10.1111/pbi.12862. [Epub ahead of print] PubMed PMID: 29193665.

19: Du F, Fan J, Wang T, Wu Y, Grierson D, Gao Z, Xia Y. Identification of differentially expressed genes in flower, leaf and bulb scale of Lilium oriental hybrid 'Sorbonne' and putative control network for scent genes. BMC Genomics. 2017 Nov 22;18(1):899. doi: 10.1186/s12864-017-4303-4. PubMed PMID: 29166855; PubMed Central PMCID: PMC5700745.

20: T V, Bansal N, Kumari K, Prashat G R, Sreevathsa R, Krishnan V, Kumari S, Dahuja A, Lal SK, Sachdev A, Praveen S. Comparative Analysis of Tocopherol Biosynthesis Genes and Its Transcriptional Regulation in Soybean Seeds. J Agric Food Chem. 2017 Dec 20;65(50):11054-11064. doi: 10.1021/acs.jafc.7b03448. Epub 2017 Dec 8. PubMed PMID: 29121768.

Explore Compound Types